4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine is not fully understood. However, it has been found to interact with various receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. It has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical And Physiological Effects
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have potential applications in the treatment of neurological disorders by modulating the activity of various receptors in the central nervous system.
Advantages And Limitations For Lab Experiments
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent anticancer properties. However, there are also limitations to using this compound in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine. One potential direction is to further study its mechanism of action and its effects on various receptors in the body. Another potential direction is to explore its potential applications in drug discovery and the treatment of various diseases, including cancer and neurological disorders. Additionally, future research could focus on developing new synthesis methods for this compound that improve its solubility and make it easier to work with in lab experiments.
In conclusion, 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Future research could focus on further exploring its potential applications in drug discovery and the treatment of various diseases, as well as developing new synthesis methods that improve its solubility and make it easier to work with in lab experiments.
Synthesis Methods
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine has been synthesized using different methods, including the reaction of 2,6-dichloropyrazine with 1-(5-ethylpyrimidin-2-yl)piperidin-4-ol in the presence of a base, and the reaction of 2,6-dichloropyrazine with 1-(5-ethylpyrimidin-2-yl)piperidin-4-amine in the presence of a base and a palladium catalyst.
Scientific Research Applications
4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine has been studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. This compound has been found to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. It has also been studied for its effects on the central nervous system and has been found to have potential applications in the treatment of neurological disorders.
properties
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-2-13-11-19-17(20-12-13)24-14-4-8-22(9-5-14)16-15-3-6-21-23(15)10-7-18-16/h3,6-7,10-12,14H,2,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOVIHLLDFNZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine |
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